2-(4-benzylpiperazin-1-yl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide
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Overview
Description
2-(4-benzyl-1-piperazinyl)-N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and a hydrazide moiety linked to a biphenyl structure. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-benzylpiperazine with an appropriate acylating agent to form an intermediate, which is then reacted with a hydrazide derivative to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzyl-1-piperazinyl)-N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperazine ring or the biphenyl moiety are replaced by other substituents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-benzyl-1-piperazinyl)-N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanone dihydrochloride
- 2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol 2-butenedioate
- 2-(4-benzyl-1-piperazinyl)-1-(4-bromophenyl)ethanol dihydrochloride
Uniqueness
Compared to similar compounds, 2-(4-benzyl-1-piperazinyl)-N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]acetohydrazide is unique due to its specific structural features, such as the presence of a hydrazide moiety and a biphenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H28N4O |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H28N4O/c31-26(21-30-17-15-29(16-18-30)20-23-7-3-1-4-8-23)28-27-19-22-11-13-25(14-12-22)24-9-5-2-6-10-24/h1-14,19H,15-18,20-21H2,(H,28,31)/b27-19+ |
InChI Key |
CRWQGRVERBGPBX-ZXVVBBHZSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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